Regioisomeric Differentiation: 4-Carboxylic Acid vs. 2-Carboxylic Acid Positional Isomer
The target compound places the carboxylic acid at the 4-position of the pyrimidine ring. Its closest positional isomer, 1,6-dihydro-4-(2-methylpropyl)-6-oxo-2-pyrimidinecarboxylic acid (CAS 1057064-56-8), bears the acid at the 2-position. This difference is not trivial; it alters the electronic environment of the heterocycle and the compound's acidity. A predicted pKa for the 2-carboxylic acid isomer is -2.09±0.40, substantially different from the predicted pKa of 2.81±0.10 for the parent 4-pyrimidinecarboxylic acid scaffold . This pKa discrepancy reflects distinct protonation states at physiological or reaction pH, dictating solubility, hydrogen-bonding capacity, and metal-chelating behavior.
| Evidence Dimension | Acidity (pKa) and hydroxyl group position relative to ring nitrogens |
|---|---|
| Target Compound Data | 4-Carboxylic acid isomer (predicted pKa ~2.81 based on 4-pyrimidinecarboxylic acid scaffold) |
| Comparator Or Baseline | 2-Carboxylic acid isomer (predicted pKa -2.09±0.40, CAS 1057064-56-8) |
| Quantified Difference | Approximate pKa difference of 4.9 units; the 4-carboxylic acid is a much weaker acid than the 2-carboxylic analog. |
| Conditions | Predicted physicochemical properties (ChemicalBook database); experimental verification recommended. |
Why This Matters
A nearly 5-unit pKa difference means the two isomers will be ionized to vastly different extents in aqueous buffers, directly impacting solubility, extraction efficiency, and suitability for pH-dependent synthetic or biological steps.
